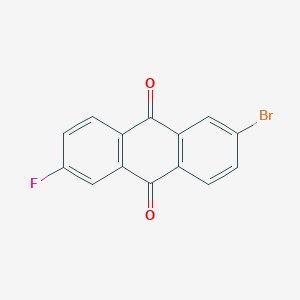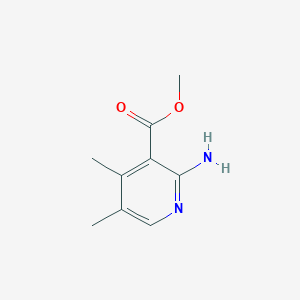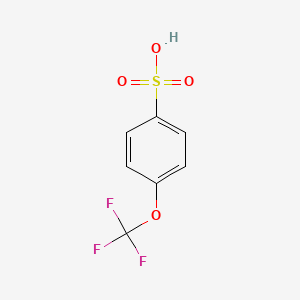
4-(Trifluoromethoxy)benzenesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Trifluoromethoxy)benzenesulfonic acid is an organic compound with the molecular formula C7H5F3O4S. It is characterized by the presence of a trifluoromethoxy group (-OCF3) attached to a benzenesulfonic acid moiety. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethoxy)benzenesulfonic acid typically involves the introduction of the trifluoromethoxy group onto a benzenesulfonic acid derivative. One common method is the reaction of 4-hydroxybenzenesulfonic acid with trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3). The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Trifluoromethoxy)benzenesulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Esterification: The sulfonic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Substitution: Reagents such as halides or nucleophiles can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed.
Esterification: Alcohols and acid catalysts are commonly used.
Major Products Formed
Substitution: Products with different functional groups replacing the trifluoromethoxy group.
Oxidation: Oxidized derivatives of the compound.
Esterification: Esters of this compound.
Applications De Recherche Scientifique
4-(Trifluoromethoxy)benzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of trifluoromethoxy-substituted compounds.
Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(Trifluoromethoxy)benzenesulfonic acid involves its interaction with specific molecular targets. For example, as an inhibitor of human neutrophil elastase, it binds to the active site of the enzyme, preventing its catalytic activity. This inhibition is achieved through the formation of a covalent acyl-enzyme complex, which blocks the enzyme’s function . The trifluoromethoxy group enhances the compound’s binding affinity and specificity for its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trifluoromethyl)benzenesulfonic acid: Similar structure but with a trifluoromethyl group (-CF3) instead of a trifluoromethoxy group.
4-(Trifluoromethoxy)benzoic acid: Contains a carboxylic acid group (-COOH) instead of a sulfonic acid group.
4-(Trifluoromethoxy)phenol: Features a hydroxyl group (-OH) instead of a sulfonic acid group.
Uniqueness
4-(Trifluoromethoxy)benzenesulfonic acid is unique due to the presence of both the trifluoromethoxy group and the sulfonic acid group. This combination imparts distinct chemical properties, such as increased acidity and enhanced reactivity in certain reactions. Additionally, the trifluoromethoxy group contributes to the compound’s stability and lipophilicity, making it valuable in various applications .
Propriétés
Formule moléculaire |
C7H5F3O4S |
|---|---|
Poids moléculaire |
242.17 g/mol |
Nom IUPAC |
4-(trifluoromethoxy)benzenesulfonic acid |
InChI |
InChI=1S/C7H5F3O4S/c8-7(9,10)14-5-1-3-6(4-2-5)15(11,12)13/h1-4H,(H,11,12,13) |
Clé InChI |
HSHFRAOPRGGMDV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoicacid,2-[bis(methoxycarbonyl)amino]-5-chloro-6-fluoro-3-[2-(trimethylsilyl)ethynyl]-,methylester](/img/structure/B13134518.png)
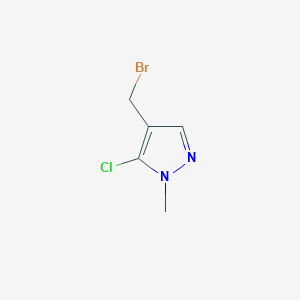
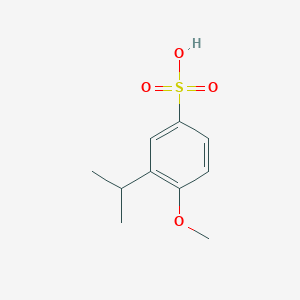
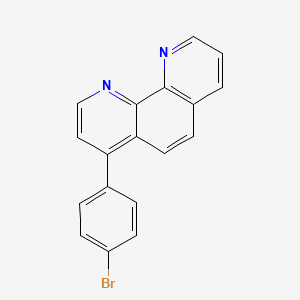
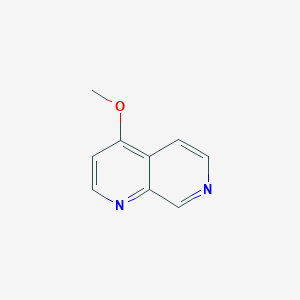
![(6-Chloro-[3,4'-bipyridin]-4-yl)methanol](/img/structure/B13134560.png)
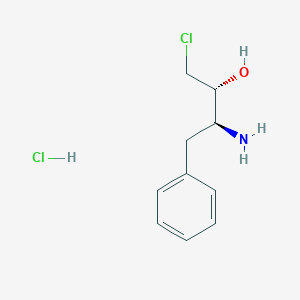
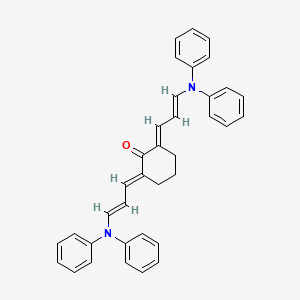
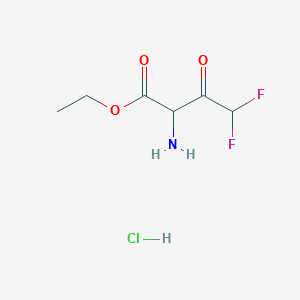
![9-Octadecenoicacid(9Z)-,phosphinicobis[oxy(2-hydroxy-3,1-propanediyl)]ester,monoammoniumsalt,stereoisomer](/img/structure/B13134570.png)
![2-([1,1'-Biphenyl]-4-yl)-4-phenyl-6-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,5-triazine](/img/structure/B13134578.png)
![2,3-bis[(7R,11R)-3,7,11,15-tetramethylhexadecoxy]propyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13134586.png)
